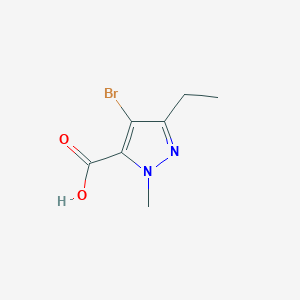

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

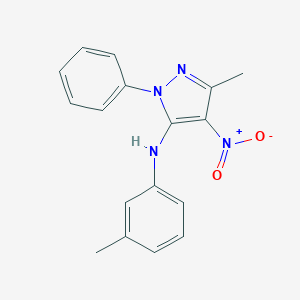

The compound “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives . They can also undergo palladium-catalyzed coupling reactions with aryl triflates .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” would depend on its specific structure. For a related compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, it is reported to be a solid with a melting point of 132-145 °C .Scientific Research Applications

Pharmaceutical Research

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its pyrazole core is a common motif in many drugs due to its mimicry of the adenine base in ATP, allowing for potential use in kinase inhibitors . Additionally, modifications of the carboxylic acid group can lead to the development of novel anti-inflammatory and analgesic medications.

Material Science

In material science, the bromine atom present in the compound can be utilized for further functionalization, creating polymers with potential applications in electronics and coatings. The pyrazole ring can contribute to the thermal stability of such materials .

Agricultural Chemistry

Pyrazole derivatives are known for their use in agrochemicals. The specific structure of this compound could be explored for the development of new pesticides or herbicides, offering potentially safer and more effective solutions for crop protection .

Organic Synthesis

As an organic synthesis building block, this compound can undergo various reactions, including Suzuki coupling, to create complex molecules. Its reactivity with palladium catalysts can lead to the formation of diverse biologically active structures .

Catalysis

The pyrazole ring can act as a ligand in catalytic systems. Its coordination with metals can lead to the development of new catalysts for industrial chemical processes, potentially improving efficiency and selectivity .

Biochemistry

In biochemistry, the compound’s ability to bind with enzymes or receptors can be harnessed to study biological pathways or to create enzyme inhibitors that can regulate metabolic processes .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop new assays or diagnostic tools, particularly in the detection of enzymatic activity or in the quantification of other substances .

Environmental Science

In environmental science, the compound’s derivatives could be investigated for their ability to break down pollutants or to act as indicators of environmental quality, contributing to the monitoring and preservation of ecosystems .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazole compounds, it might interact with its targets via hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Result of Action

The molecular and cellular effects of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are currently unknown due to the lack of research on this specific compound .

Future Directions

The future directions for research and development of “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on developing new synthesis methods and investigating their mechanisms of action.

properties

IUPAC Name |

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRWNRZQORQRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564101 |

Source

|

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

128537-48-4 |

Source

|

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)